molecular formula C13H23N B8329916 Adamantan-2-yl-isopropyl-amine

Adamantan-2-yl-isopropyl-amine

Cat. No.: B8329916
M. Wt: 193.33 g/mol
InChI Key: FCESSHSGCREHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adamantan-2-yl-isopropyl-amine is a bicyclic hydrocarbon derivative featuring an adamantane backbone substituted with an isopropylamine group at the C2 position. The adamantane scaffold, known for its rigid, diamondoid structure, enhances metabolic stability and bioavailability in drug design . The compound is synthesized via nucleophilic substitution reactions, such as the reaction of 1-(adamantan-1-yl)-2-bromoethanone with isopropylamine in ethyl acetate under basic conditions, yielding a yellow oil characterized by $ ^1H $-NMR and $ ^{13}C $-NMR spectroscopy .

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N-propan-2-yladamantan-2-amine

InChI

InChI=1S/C13H23N/c1-8(2)14-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-14H,3-7H2,1-2H3

InChI Key

FCESSHSGCREHAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1C2CC3CC(C2)CC1C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Adamantane derivatives exhibit diverse pharmacological profiles depending on substituent type, position, and synthetic pathways. Below is a comparative analysis of Adamantan-2-yl-isopropyl-amine with structurally or functionally related compounds.

Pharmacological and Functional Differences

  • Bioactivity: this compound’s amine group may enhance blood-brain barrier penetration, suggesting CNS applications (e.g., neuroprotective agents) . 1-(3-Isoselenocyanatopropyl)adamantane’s selenium moiety could confer antioxidant or antitumor activity, though this remains unverified . Imidazole-containing derivatives (e.g., compound 3 in ) may target ion channels or enzymes due to heterocyclic basicity.
  • Thermodynamic Stability :

    • X-ray diffraction studies of adamantyl-oxoethyl benzoates (e.g., ) reveal that bulky substituents at C1 reduce conformational flexibility compared to C2-substituted analogs like this compound.
    • The oxadiazole-thione derivative shows enhanced crystallinity due to sulfur-based hydrogen bonding, whereas the isopropylamine derivative’s liquid state may improve solubility.

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